![molecular formula C11H9N3O4 B12911701 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 61378-91-4](/img/structure/B12911701.png)

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine

Description

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrimidine core fused with a dihydrofuran ring. The 5-nitrofuran substituent at the C2 position and the methyl group at C4 contribute to its unique electronic and steric properties, making it a candidate for biological applications such as anticancer and antimicrobial activity . Dihydrofuropyrimidines are synthetic analogs of pyrimidine nucleosides, often designed to mimic natural nucleotides while introducing structural modifications to enhance pharmacological properties .

Properties

CAS No. |

61378-91-4 |

|---|---|

Molecular Formula |

C11H9N3O4 |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

4-methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine |

InChI |

InChI=1S/C11H9N3O4/c1-6-7-4-5-17-11(7)13-10(12-6)8-2-3-9(18-8)14(15)16/h2-3H,4-5H2,1H3 |

InChI Key |

MJBKDLZTTLSSBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCOC2=NC(=N1)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate furan and pyrimidine precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce nitroso or other oxidized forms .

Scientific Research Applications

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activities make it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for treating infections and cancer.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of fused pyrimidines are highly dependent on substituents, ring fusion positions, and heteroatom composition. Below is a comparative analysis of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine with other pyrimidine derivatives.

Thieno[2,3-d]pyrimidines

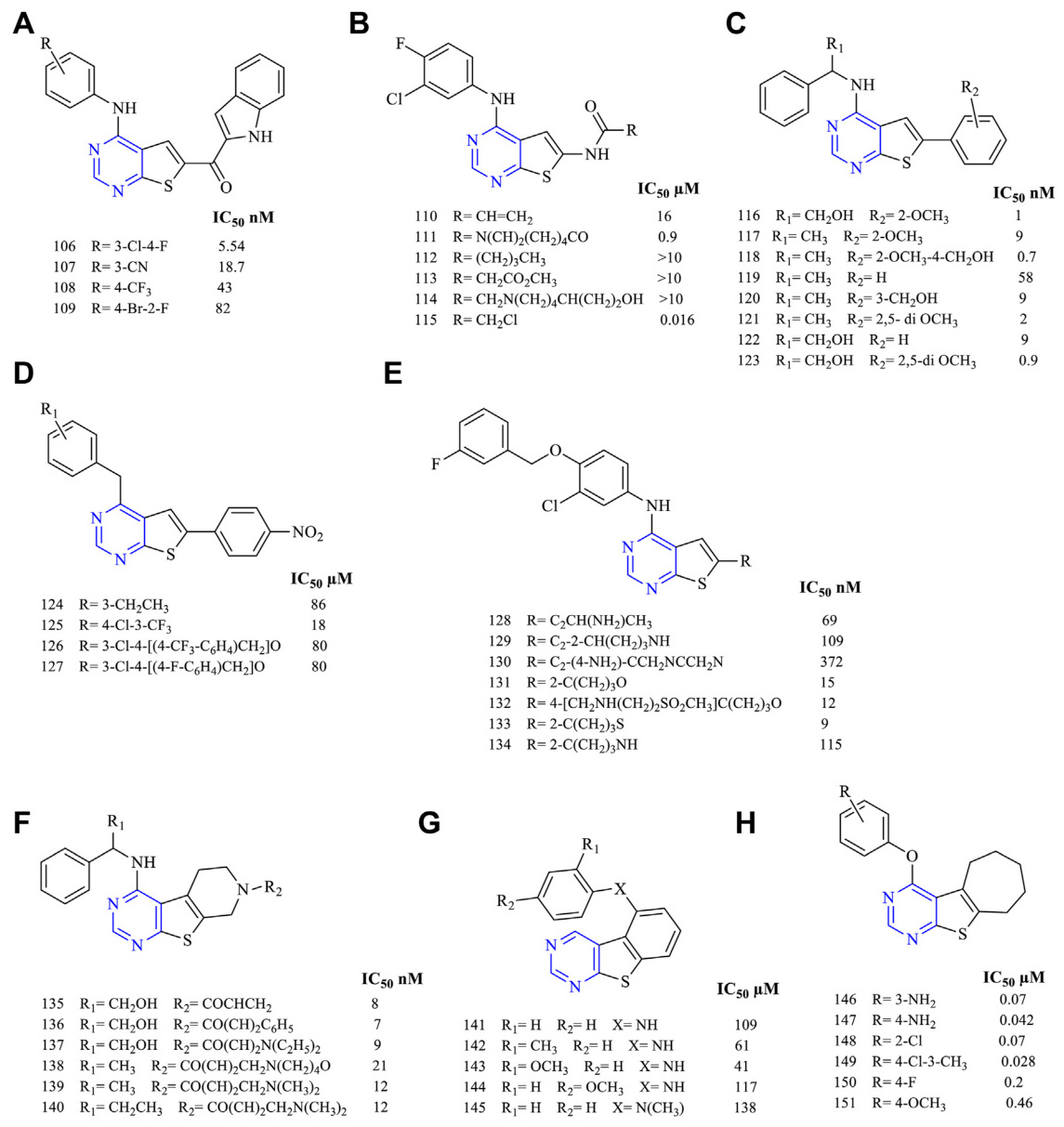

- Structure : Replace the dihydrofuran ring with a thiophene ring (e.g., compounds A–H in Figure 12, ).

- Activity: Thienopyrimidines often exhibit potent kinase inhibition (e.g., c-Met inhibitors with IC50 values as low as 10 nM) due to enhanced π-π stacking with aromatic residues in enzyme active sites .

Pyrrolo[2,3-d]pyrimidines

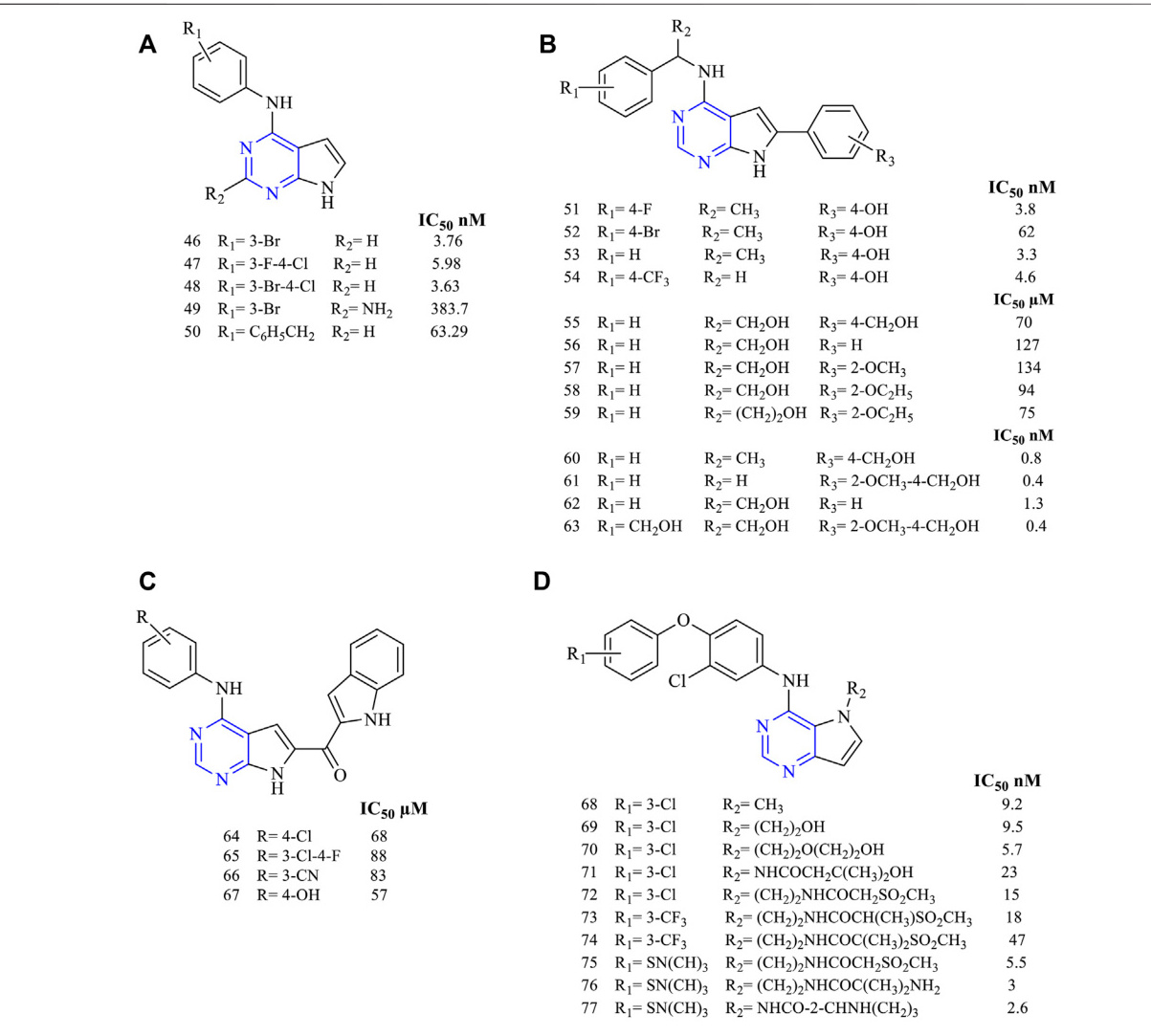

- Structure : Feature a pyrrole ring fused to pyrimidine (e.g., Figure 8, ).

- Activity : These compounds are explored as antifolates and antitumor agents. Substituents at C4 and C6 (e.g., aryl or alkyl groups) modulate DNA intercalation or thymidylate synthase inhibition .

- Key Difference : The fully unsaturated pyrrole ring introduces planarity, enhancing DNA binding but reducing metabolic stability compared to dihydrofuran’s partial saturation .

Pyrido[3,4-d]pyrimidines

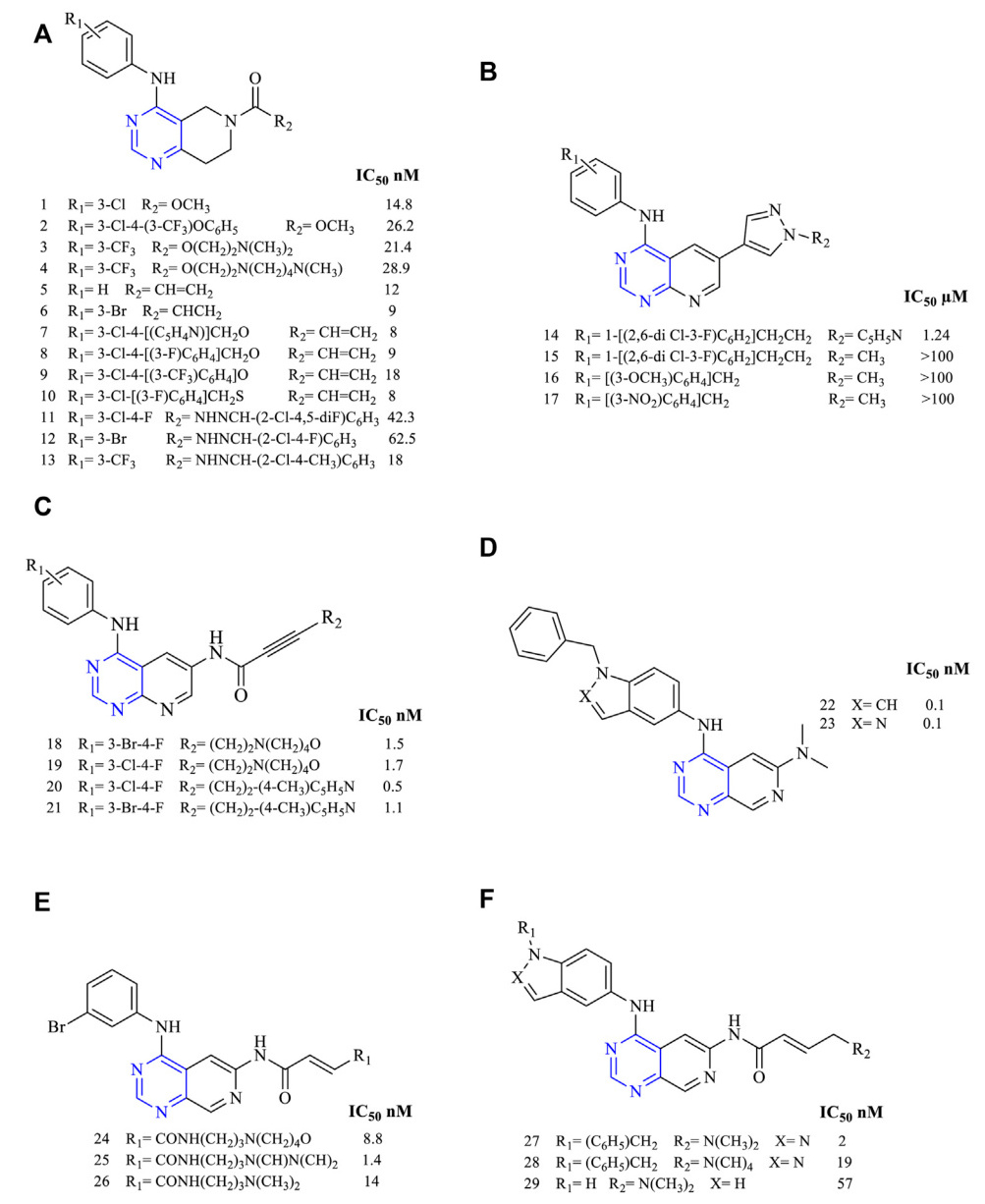

- Structure : Incorporate a pyridine ring fused to pyrimidine (e.g., Figure 4, ).

- Activity: Known for targeting tyrosine kinases (e.g., EGFR, VEGFR) with IC50 values in the nanomolar range. Fluorine substitutions (e.g., at C3) improve selectivity by forming hydrogen bonds with kinase residues .

- Key Difference : The pyridine nitrogen enhances basicity, which may affect cellular uptake and off-target interactions compared to neutral dihydrofuran .

Dihydrofuro[3,4-d]pyrimidines (DHPY Derivatives)

- Structure : Differ in ring fusion position ([3,4-d] vs. [2,3-d]) ().

- Activity : Anti-HIV activity (e.g., compound 25a in ) is attributed to improved pharmacokinetics and resistance profile against mutant strains.

- Key Difference: The [3,4-d] fusion alters the spatial orientation of substituents, impacting binding to non-nucleoside reverse transcriptase pockets .

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.